molecular formula C13H14ClN3 B1483311 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098065-30-4

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483311
CAS No.: 2098065-30-4
M. Wt: 247.72 g/mol
InChI Key: FSJVECGKFXFLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a chemical compound recognized for its potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring substituted with a chloromethyl and a cyclopropylmethyl group at specific positions and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine involves multiple steps:

  • Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.

  • Introduction of the chloromethyl group: This step typically involves the chloromethylation of the pyrazole ring, which can be done using formaldehyde and hydrochloric acid.

  • Cyclopropylmethyl substitution: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl chloride.

  • Formation of the pyridine ring: This step involves the formation of a bond between the pyrazole and pyridine rings, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrially, the synthesis of this compound may involve optimized reaction conditions such as:

  • Controlled temperatures to ensure high yields.

  • Catalysts to enhance reaction rates.

  • Purification steps like recrystallization or chromatography to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can lead to the removal of the chloromethyl group or the reduction of the pyridine ring.

  • Substitution: The chloromethyl group is particularly reactive and can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.

Major Products Formed from These Reactions

  • Oxidation may yield pyrazolecarboxaldehyde or pyrazolecarboxylic acid.

  • Reduction can result in derivatives without the chloromethyl group or with a saturated pyridine ring.

  • Substitution can produce various new compounds depending on the nucleophile used.

Scientific Research Applications

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications:

  • Chemistry: Used as a building block for synthesizing complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Studied for possible therapeutic effects, particularly in the development of new drugs.

  • Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine depends on its interaction with molecular targets. The presence of the pyrazole and pyridine rings can facilitate binding to various enzymes or receptors, potentially affecting biochemical pathways. For instance, the chloromethyl group may react with nucleophiles in biological systems, leading to the modification of biomolecules.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine shows unique properties:

  • 4-(5-Methyl-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine: Lacks the reactive chloromethyl group.

  • 4-(5-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine: The bromomethyl group may confer different reactivity compared to the chloromethyl group.

Any follow-up thoughts, or something else you'd like to dive into?

Properties

IUPAC Name

4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJVECGKFXFLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.